molecular formula C10H7BrO B1280679 2-(2-Bromophenyl)furan CAS No. 38527-58-1

2-(2-Bromophenyl)furan

Cat. No.: B1280679
CAS No.: 38527-58-1
M. Wt: 223.07 g/mol
InChI Key: YWWTWWDBLGSPAA-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)furan is an organic compound with the molecular formula C10H7BrO It consists of a furan ring substituted with a 2-bromophenyl group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).

    Oxidation: m-CPBA in dichloromethane (DCM).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: 2-(2-Aminophenyl)furan, 2-(2-Thiophenyl)furan.

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-(2-Phenyl)furan.

Comparison with Similar Compounds

    2-(2-Chlorophenyl)furan: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and electronic properties.

    2-(2-Iodophenyl)furan: Contains an iodine atom, which can undergo different types of substitution reactions compared to bromine.

    2-Phenylfuran: Lacks the halogen substituent, resulting in different chemical reactivity and applications.

Uniqueness: 2-(2-Bromophenyl)furan is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2-bromophenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWTWWDBLGSPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469493
Record name 2-(2-bromophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38527-58-1
Record name 2-(2-bromophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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